10-O-Coumaroyl-10-O-deacetylasperuloside

Description

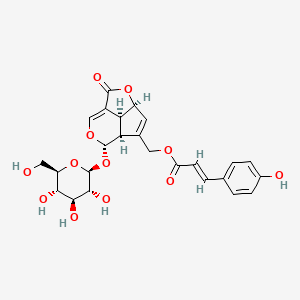

Structure

3D Structure

Properties

IUPAC Name |

[(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O12/c26-8-16-20(29)21(30)22(31)25(36-16)37-24-18-12(7-15-19(18)14(10-34-24)23(32)35-15)9-33-17(28)6-3-11-1-4-13(27)5-2-11/h1-7,10,15-16,18-22,24-27,29-31H,8-9H2/b6-3+/t15-,16+,18+,19-,20+,21-,22+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFDBOBLMXBLDZ-ULUBWVSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2=CC3C4C2C(OC=C4C(=O)O3)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OCC2=C[C@H]3[C@H]4[C@@H]2[C@@H](OC=C4C(=O)O3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of 10-O-Coumaroyl-10-O-deacetylasperuloside

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-O-Coumaroyl-10-O-deacetylasperuloside is an acylated iridoid glycoside, a class of plant secondary metabolites with a wide range of biological activities. Understanding its biosynthetic pathway is crucial for the potential biotechnological production of this and structurally similar compounds for pharmaceutical applications. This technical guide provides a comprehensive overview of the core biosynthetic pathway, detailing the enzymatic steps from primary metabolism to the final acylated product. It includes detailed experimental methodologies for the characterization of key enzymes, particularly the yet-to-be-fully-characterized acyltransferase responsible for the final coumaroylation step. Quantitative data on related iridoid compounds are presented to provide a comparative context. Furthermore, this guide illustrates the key biosynthetic and regulatory pathways using detailed diagrams to facilitate a deeper understanding of the molecular processes involved.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that involves the convergence of two major pathways: the iridoid pathway, which forms the core 10-O-deacetylasperuloside structure, and the phenylpropanoid pathway, which provides the p-coumaroyl moiety.

Iridoid Biosynthesis: Formation of 10-O-Deacetylasperuloside

The iridoid backbone is synthesized from geranyl pyrophosphate (GPP), a product of the methylerythritol phosphate (B84403) (MEP) pathway in plastids.[1] The formation of the characteristic cyclopentane-fused pyran ring of iridoids is a complex series of enzymatic reactions.[2][3]

The key steps in the formation of 10-O-deacetylasperuloside are:

-

Formation of the Iridoid Skeleton: Geranyl pyrophosphate (GPP) is converted to the central iridoid precursor, nepetalactol, through the action of geraniol (B1671447) synthase (GES), geraniol-8-hydroxylase (G8H), 8-hydroxygeraniol oxidase (8-HGO), and iridoid synthase (ISY).[4]

-

Oxidative Modifications and Glycosylation: A series of oxidative reactions, methylations, and glycosylation steps convert nepetalactol into loganin.

-

Formation of Asperuloside and Deacetylation: Loganin is then converted to asperuloside, which is subsequently deacetylated to form 10-O-deacetylasperuloside. While the precise enzymes for these final steps in many species are still under investigation, they are known intermediates in the biosynthesis of various iridoid glycosides.

Phenylpropanoid Pathway: Formation of p-Coumaroyl-CoA

The p-coumaroyl moiety is derived from the amino acid phenylalanine via the general phenylpropanoid pathway. This pathway is a major source of a wide variety of plant secondary metabolites.

The synthesis of p-coumaroyl-CoA involves the following key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is deaminated to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated with Coenzyme A to form p-coumaroyl-CoA.

The Final Acylation Step

The final step in the biosynthesis of this compound is the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the 10-hydroxyl group of 10-O-deacetylasperuloside. This reaction is catalyzed by a member of the BAHD acyltransferase family. While the specific enzyme has not been definitively characterized for this exact reaction, the BAHD family is well-known for catalyzing the acylation of a wide range of plant secondary metabolites.[5][6]

Quantitative Data

While specific enzyme kinetic data for the biosynthesis of this compound is not yet available in the literature, the following tables provide quantitative data on the concentration of related iridoid glycosides in various plant species. This data offers a valuable reference for understanding the accumulation levels of these compounds in nature.

| Iridoid Glycoside | Plant Species | Tissue | Concentration (% dry weight) | Reference |

| Gentiopicroside | Gentiana lutea | Roots | 4.46 - 9.53 | [7] |

| Loganic Acid | Gentiana lutea | Roots | 0.10 - 0.76 | [7] |

| Swertiamarin | Gentiana lutea | Roots | 0.21 - 0.45 | [7] |

| Aucubin | Plantago species | Field-grown plants | 0.5 - 5.0 | [8] |

| Catalpol | Plantago species | Field-grown plants | 0.2 - 3.6 | [8] |

| Iridoid Glycoside | Plant Species | Tissue | Concentration (mg/g) | Reference |

| Ulmoidol A | Eucommia ulmoides Oliv. | Seed Meal | 24.45 - 31.85 | [4] |

| Ulmoidol B | Eucommia ulmoides Oliv. | Seed Meal | 3.85 - 10.42 | [4] |

| Ulmoidol C | Eucommia ulmoides Oliv. | Seed Meal | 15.78 - 22.40 | [4] |

| Ulmoidol D | Eucommia ulmoides Oliv. | Seed Meal | 6.22 - 14.11 | [4] |

Experimental Protocols

The following protocols provide a framework for the identification, characterization, and quantification of the enzymes and metabolites involved in the biosynthesis of this compound.

Identification and Cloning of a Candidate Acyltransferase Gene

-

RNA Sequencing and Transcriptome Analysis: Isolate total RNA from plant tissues known to produce this compound. Perform RNA sequencing (RNA-Seq) to generate a transcriptome library.

-

Candidate Gene Identification: Search the transcriptome data for sequences with homology to known BAHD acyltransferases. Prioritize candidates whose expression patterns correlate with the accumulation of the target compound.

-

Gene Cloning: Amplify the full-length cDNA of the candidate gene(s) using PCR with gene-specific primers and clone it into an appropriate expression vector.

Heterologous Expression and Purification of the Recombinant Acyltransferase

-

Expression System: Transform Escherichia coli (e.g., BL21(DE3) strain) or a yeast species (e.g., Saccharomyces cerevisiae) with the expression vector containing the candidate acyltransferase gene.

-

Protein Expression: Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA or Strep-Tactin). Confirm the purity and size of the protein using SDS-PAGE.[9]

Enzyme Assays for Acyltransferase Activity

A spectrophotometric assay using Ellman's reagent (DTNB) is a reliable method for determining the kinetic parameters of BAHD acyltransferases.[2][10]

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0), the purified recombinant enzyme, the acceptor substrate (10-O-deacetylasperuloside), and the acyl donor (p-coumaroyl-CoA).

-

Initiation and Monitoring: Initiate the reaction by adding the acyl donor. Monitor the release of Coenzyme A (CoA) in real-time by measuring the increase in absorbance at 412 nm due to the reaction of the free thiol group of CoA with DTNB.

-

Kinetic Parameter Determination: Perform the assay with varying concentrations of both the acceptor and donor substrates to determine the Michaelis-Menten kinetic parameters (Km, Vmax, and kcat).

Product Identification and Quantification by LC-MS

-

Sample Preparation: Perform the enzyme assay as described above. Stop the reaction and extract the products with a suitable organic solvent (e.g., ethyl acetate).

-

LC-MS Analysis: Analyze the extracted products using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Chromatographic Separation: Separate the reaction components on a C18 reversed-phase column using a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometry Detection: Detect the product, this compound, by its specific mass-to-charge ratio (m/z) in both full scan and tandem MS (MS/MS) modes for structural confirmation.[11][12]

-

Quantification: Quantify the product using a standard curve generated with an authentic standard of this compound.

Visualization of Pathways

Biosynthetic Pathway of this compound

References

- 1. Capturing acyltransferase(s) transforming final step in the biosynthesis of a major Iridoid Glycoside, (Picroside-II) in a Himalayan Medicinal Herb, Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectrophotometric determination of reaction rates and kinetic parameters of a BAHD acyltransferase using DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis [frontiersin.org]

- 7. Genome-wide identification of tea plant (Camellia sinensis) BAHD acyltransferases reveals their role in response to herbivorous pests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Purification, cloning, and properties of an acyltransferase controlling shikimate and quinate ester intermediates in phenylpropanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC/MS/MS determination and pharmacokinetic study of iridoid glycosides monotropein and deacetylasperulosidic acid isomers in rat plasma after oral administration of Morinda officinalis extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Unveiling the Bioactive Potential: A Technical Guide to 10-O-Coumaroyl-10-O-deacetylasperuloside

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 10-O-Coumaroyl-10-O-deacetylasperuloside is not currently available in peer-reviewed literature. This guide provides a comprehensive overview of the predicted biological activities based on the well-documented pharmacology of its constituent moieties: the coumaroyl group and the deacetylasperuloside iridoid core. The experimental protocols and quantitative data presented are derived from studies on structurally related compounds and should serve as a foundation for future research on the target molecule.

Introduction

This compound is an iridoid glycoside esterified with a coumaroyl group. Iridoids are a class of monoterpenoids known for a wide array of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects. The addition of a coumaroyl moiety, a derivative of cinnamic acid, is significant as this group is also associated with potent antioxidant and anti-inflammatory properties. This technical guide synthesizes the available scientific knowledge on these constituent parts to project the biological activity profile of this compound, offering a roadmap for its scientific investigation.

Predicted Biological Activities

Based on its chemical structure, this compound is predicted to exhibit two primary biological activities: anti-inflammatory and antioxidant.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is inferred from studies on asperuloside (B190621) and other iridoid glycosides. Asperuloside has been shown to exert anti-inflammatory effects by suppressing key signaling pathways.[1] It is plausible that this compound mediates its anti-inflammatory action through similar mechanisms.

Antioxidant Activity

The antioxidant capacity is predicted based on the presence of both the iridoid core and the coumaroyl group. Deacetylasperulosidic acid has demonstrated in vivo antioxidant activity.[2][3] Furthermore, the coumaroyl moiety is a known potent antioxidant. For instance, the presence of a p-coumaroyl group in flavonoid glycosides has been shown to enhance their antioxidant and cytoprotective effects.[4]

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on compounds structurally related to this compound. This data provides a comparative baseline for future experimental evaluation of the target compound.

Table 1: In Vitro Anti-inflammatory Activity of Related Iridoid Glycosides

| Compound | Cell Line | Assay | Target | IC₅₀ / Inhibition | Reference |

| Asperuloside | RAW 264.7 | Nitric Oxide (NO) Production | iNOS | Significant decrease at 50, 100, 200 µM | [5] |

| Asperulosidic acid | RAW 264.7 | Nitric Oxide (NO) Production | iNOS | Significant decrease at 50, 100, 200 µM | [5] |

| Asperuloside | RAW 264.7 | Prostaglandin E₂ (PGE₂) Production | COX-2 | Significant decrease at 50, 100, 200 µM | [5] |

| Asperulosidic acid | RAW 264.7 | Prostaglandin E₂ (PGE₂) Production | COX-2 | Significant decrease at 50, 100, 200 µM | [5] |

Table 2: Antioxidant Activity of Related Compounds

| Compound | Assay | IC₅₀ / Activity | Reference |

| 6-O-cis-p-coumaroyl catalpol | ORAC | Potent antioxidant activity | [6] |

| Caffeoyl-β-d-glucopyranoside | DPPH Radical Scavenging | IC₅₀: 93.25 ± 0.12 µM | [7] |

| Tiliroside (contains a p-coumaroyl group) | DPPH Radical Scavenging | Lower IC₅₀ than astragalin (B1665802) (without coumaroyl) | [4] |

| Tiliroside (contains a p-coumaroyl group) | ABTS Radical Scavenging | Lower IC₅₀ than astragalin (without coumaroyl) | [4] |

Proposed Signaling Pathways

Based on the mechanism of action of asperuloside, the anti-inflammatory activity of this compound is likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Proposed anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in validating the predicted biological activities of this compound.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol is adapted from studies on asperuloside and asperulosidic acid.[5]

Objective: To evaluate the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent for Nitric Oxide (NO) measurement

-

Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E₂ (PGE₂), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6)

-

MTT assay kit for cell viability

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Cell Viability Assay: After treatment, assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

-

Measurement of NO Production: Collect the cell culture supernatant. Determine the concentration of nitrite, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.

-

Measurement of PGE₂, TNF-α, and IL-6 Production: Measure the levels of PGE₂, TNF-α, and IL-6 in the cell culture supernatant using specific ELISA kits as per the manufacturer's protocols.

-

Data Analysis: Analyze the data to determine the dose-dependent inhibitory effect of the compound on the production of inflammatory mediators.

Caption: Experimental workflow for in vitro anti-inflammatory activity assessment.

DPPH Radical Scavenging Assay

This is a standard protocol for evaluating antioxidant activity.

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Ascorbic acid (as a positive control)

-

96-well microplate reader

Procedure:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

Reaction Mixture: In a 96-well plate, add the test compound or standard to the DPPH solution. The final volume in each well should be constant. A blank containing only methanol and DPPH should also be prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

While direct experimental evidence is lacking, the structural components of this compound strongly suggest that it possesses promising anti-inflammatory and antioxidant properties. The proposed mechanisms, likely involving the modulation of the NF-κB and MAPK signaling pathways, provide a solid foundation for future research.

To validate these predictions, the immediate next steps should involve:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from natural sources or through chemical synthesis.

-

In Vitro Validation: Conducting the described in vitro assays to confirm its anti-inflammatory and antioxidant activities and to determine its potency (IC₅₀ values).

-

Mechanism of Action Studies: Investigating the effect of the compound on the key proteins and transcription factors in the NF-κB and MAPK pathways using techniques such as Western blotting and reporter gene assays.

-

In Vivo Studies: Evaluating the efficacy of the compound in animal models of inflammation and oxidative stress.

The comprehensive investigation of this compound holds significant potential for the discovery of a novel therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. In vivo antioxidant activity of deacetylasperulosidic Acid in noni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidative iridoid glycosides and phenolic compounds from Veronica peregrina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on 10-O-Coumaroyl-10-O-deacetylasperuloside

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the biological activities, experimental protocols, and signaling pathways of 10-O-Coumaroyl-10-O-deacetylasperuloside is exceptionally scarce. This guide provides a comprehensive overview of the available information on the compound itself, supplemented by a detailed analysis of its constituent moieties—the coumaroyl group and deacetylasperuloside—and related iridoid compounds. The potential biological activities are inferred from studies on these related molecules.

Introduction to this compound

This compound is an iridoid, a class of secondary metabolites found in a variety of plants. Its chemical structure consists of a deacetylasperuloside core esterified with a coumaroyl group at the C-10 position.

Chemical Properties:

Natural Occurrence: This compound has been reported to be isolated from Galium aparine L. (Cleavers), a plant belonging to the Rubiaceae family.[1] Deacetylasperuloside, a core component, has been identified in several other plant species, including Oldenlandia herbacea var. herbacea and Galium rivale.[4][5]

Known Biological Activities and Therapeutic Potential (Inferred)

Direct studies on the biological effects of this compound are not available in the current scientific literature. However, the activities of its constituent parts and structurally similar compounds suggest potential pharmacological relevance.

2.1. Potential Anti-inflammatory Activity

Iridoids isolated from plants of the Morinda genus (Rubiaceae family), which are structurally related to deacetylasperuloside, have demonstrated significant anti-inflammatory properties.[6][7][8][9] For instance, Morinda officinalis iridoid glycosides (MOIG) have been shown to alleviate rheumatoid arthritis.[7]

-

Mechanism of Action (Inferred from MOIG): MOIG exerts its anti-inflammatory effects by inhibiting the NF-κB and JAK2/STAT3 signaling pathways.[7] It has also been found to suppress the MAPK signaling pathway in LPS-induced RAW 264.7 cells.[7]

2.2. Potential Antioxidant and Cytoprotective Effects

The p-coumaroyl moiety is known to contribute significantly to the antioxidant and cytoprotective effects of various natural compounds.[10][11] Studies comparing flavonoid glycosides with and without a p-coumaroyl group have shown that its presence enhances antioxidant activity.[10][11]

-

Mechanism of Action (Inferred): The p-coumaroyl group can enhance electron-transfer and hydrogen-atom-transfer-based antioxidant pathways.[10][11] It may also contribute to cytoprotective effects through its iron-chelating properties.[10][11]

2.3. Potential Cytotoxic Activity

Compounds containing a coumaroyl moiety have been investigated for their effects on cancer cells. For example, N-(p-coumaroyl) serotonin (B10506) has been shown to have antiproliferative and cytotoxic activity against lung cancer cells.[12]

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on compounds containing a p-coumaroyl moiety or related iridoids. This data may provide an indication of the potential potency of this compound.

Table 1: Antioxidant Activity of Tiliroside (a flavonoid glycoside with a p-coumaroyl moiety) [10]

| Assay | Tiliroside IC₅₀ (µM) | Astragalin (without coumaroyl moiety) IC₅₀ (µM) |

| DPPH• Scavenging | 33.3 ± 1.2 | 50.1 ± 2.1 |

| ABTS•⁺ Scavenging | 15.8 ± 0.7 | 25.6 ± 1.5 |

| •O₂⁻ Scavenging | 22.4 ± 1.1 | 41.3 ± 1.8 |

Table 2: Cytotoxic Activity of N-(p-coumaroyl) Serotonin (CS) on H1299 Lung Cancer Cells [12]

| Compound | Concentration (µM) | Effect |

| N-(p-coumaroyl) Serotonin (CS) | 100-400 | Dose-dependent antiproliferative and cytotoxic effects |

| N-(p-coumaroyl) Serotonin (CS) | 400 | Significant induction of caspase-8 activity |

Experimental Protocols for Key Assays on Related Compounds

Detailed experimental methods for this compound are not available. The following are protocols used for assessing the biological activities of related compounds.

4.1. Antioxidant Activity Assays (used for Tiliroside) [10]

-

DPPH• Radical Scavenging Assay:

-

A solution of DPPH• in methanol (B129727) is prepared.

-

The test compound is added to the DPPH• solution at various concentrations.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance is measured at a specific wavelength (e.g., 517 nm).

-

The scavenging activity is calculated as the percentage of DPPH• discoloration.

-

-

ABTS•⁺ Radical Scavenging Assay:

-

ABTS•⁺ radical cation is generated by reacting ABTS stock solution with potassium persulfate.

-

The ABTS•⁺ solution is diluted with a buffer to a specific absorbance.

-

The test compound is added to the ABTS•⁺ solution.

-

The absorbance is measured after a set incubation time.

-

The percentage of inhibition of absorbance is calculated.

-

4.2. Cell Viability and Cytotoxicity Assay (MTT Assay, used for N-(p-coumaroyl) Serotonin) [12]

-

Cells (e.g., H1299 lung cancer cells) are seeded in 96-well plates and allowed to adhere.

-

The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

-

The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathways and Experimental Workflows (Based on Related Compounds)

The following diagrams illustrate signaling pathways that are likely relevant to the potential biological activities of this compound, based on studies of related iridoids and coumaroyl-containing compounds.

Caption: Inferred anti-inflammatory signaling pathway.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biobiopha.com [biobiopha.com]

- 4. Deacetylasperuloside | C16H20O10 | CID 44593378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NP-MRD: Showing NP-Card for Deacetyl asperuloside (NP0071114) [np-mrd.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Morinda officinalis iridoid glycosides, as an inhibitor of GSK-3β, alleviates rheumatoid arthritis through inhibition of NF-κB and JAK2/STAT3 pathway [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jbuon.com [jbuon.com]

Unveiling 10-O-Coumaroyl-10-O-deacetylasperuloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the iridoid glycoside, 10-O-Coumaroyl-10-O-deacetylasperuloside. While the initial discovery and detailed experimental data for this specific compound remain elusive in readily available scientific literature, this document synthesizes information on its constituent parts—the iridoid scaffold related to asperuloside (B190621) and the coumaroyl moiety—to infer its likely origins, potential biosynthetic pathways, and plausible biological activities. This guide also outlines the standard experimental protocols for the isolation and characterization of similar natural products, offering a foundational framework for researchers investigating this and related molecules.

Introduction

Iridoids are a large group of cyclopentanoid monoterpene-derived natural products characterized by a cyclopentane (B165970) ring fused to a six-membered heterocyclic ring. They are widely distributed in the plant kingdom and are known to possess a diverse range of biological activities. Asperuloside, a well-known iridoid glycoside, and its derivatives are frequently isolated from plants of the Rubiaceae family, notably from the genus Galium. The addition of a coumaroyl group, a derivative of cinnamic acid, to the deacetylasperuloside core suggests a potential for synergistic or unique bioactivities. This guide aims to collate the available information and provide a technical framework for the study of this compound.

Discovery and History

The specific discovery of this compound is not well-documented in prominent scientific databases. However, the history of its core structures provides significant context. The parent compound, asperuloside, has been known for decades and is a characteristic component of many plants in the Rubiaceae family.

A key study by Deliorman, Çalış, and Ergun in 2001 detailed the isolation and characterization of two related iridoid glycosides, asperulosidic acid and 10-deacetylasperulosidic acid, from the aerial parts of Galium aparine L. (Rubiaceae).[1] This research laid the groundwork for the potential discovery of other derivatives of deacetylasperuloside from this plant source. It is plausible that this compound is a minor constituent of Galium aparine or a related species and was isolated and identified in a subsequent, less widely disseminated study.

The coumaroyl moiety is a common acyl group found in a variety of plant secondary metabolites, and its presence often enhances the biological activity of the parent molecule.

Physicochemical Properties and Spectroscopic Data

While specific quantitative data for this compound is not available in the searched literature, the expected properties can be inferred from its structure.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₂₅H₂₆O₁₂ |

| Molecular Weight | 518.47 g/mol |

| Appearance | Likely a white or off-white amorphous powder |

| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol (B129727), ethanol) and sparingly soluble in water. |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the iridoid skeleton, the glucose moiety, and the p-coumaroyl group. Key signals would include those for the olefinic protons of the iridoid and coumaroyl groups, the anomeric proton of the glucose, and aromatic protons. |

| ¹³C NMR | Resonances for all 25 carbons, including the characteristic signals for the lactone carbonyl, olefinic carbons, acetal (B89532) carbon of the iridoid, the anomeric carbon of glucose, and the carbonyl and aromatic carbons of the coumaroyl group. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight. Fragmentation patterns would likely show losses of the coumaroyl group and the glucose moiety. |

| UV Spectroscopy | Absorption maxima characteristic of the iridoid enol-ether system and the p-coumaroyl chromophore. |

| IR Spectroscopy | Absorption bands for hydroxyl groups, a lactone carbonyl, ester carbonyl, and aromatic rings. |

Experimental Protocols

The following are detailed methodologies for the isolation and structural elucidation of iridoid glycosides from plant material, based on standard laboratory practices and the procedures described for related compounds.

Plant Material Collection and Extraction

-

Collection: The aerial parts of the plant (e.g., Galium aparine) are collected during its flowering season.

-

Drying and Pulverization: The plant material is air-dried in the shade and then ground into a coarse powder.

-

Extraction: The powdered plant material is repeatedly extracted with methanol or ethanol (B145695) at room temperature. The combined extracts are then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of this compound.

Caption: General workflow for the isolation of the target compound.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic methods:

-

UV-Vis Spectroscopy: To identify the presence of chromophores.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure and stereochemistry of the molecule.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the known activities of its constituent parts suggest several potential areas of interest.

-

Iridoids: Many iridoids exhibit anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective activities.

-

Coumaroyl Esters: The p-coumaroyl moiety is known to contribute to the antioxidant and anti-inflammatory properties of natural products.

Based on this, a hypothetical signaling pathway that could be modulated by this compound, particularly in the context of inflammation, is the NF-κB pathway.

Caption: Hypothesized modulation of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, natural product. The combination of an iridoid core with a coumaroyl moiety suggests a promising candidate for drug discovery, particularly in the areas of anti-inflammatory and antioxidant research. Future research should focus on the definitive isolation and structural elucidation of this compound, followed by a thorough investigation of its biological activities and mechanisms of action. The experimental frameworks provided in this guide offer a starting point for such endeavors. The chemotaxonomic significance of this compound within the Galium genus also warrants further exploration.

References

10-O-Coumaroyl-10-O-deacetylasperuloside in Traditional Medicine: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

10-O-Coumaroyl-10-O-deacetylasperuloside is an iridoid glycoside identified in several plants utilized in traditional medicine, most notably from the Rubiaceae family. This technical guide synthesizes the available scientific information regarding its origins in traditional medicinal plants, its recognized biological activities, and the experimental methodologies relevant to its study. The document focuses on providing researchers with a foundational understanding of the compound, presenting quantitative data from related compounds to offer a comparative context, and detailing experimental protocols for its isolation, characterization, and bioactivity assessment. Visualizations of key experimental workflows and biological pathways are provided to facilitate comprehension.

Introduction

This compound is a member of the iridoid glycoside class of secondary metabolites. These compounds are widespread in the plant kingdom and are recognized for their diverse pharmacological activities. This particular iridoid has been isolated from plants with a rich history in traditional medicine, suggesting its potential contribution to their therapeutic effects. This guide aims to provide a comprehensive technical overview for researchers interested in exploring the therapeutic potential of this compound.

Traditional Medicine Context

This compound has been isolated from plant species that are cornerstones of traditional healing systems, particularly in Asia.

-

Hedyotis diffusa Willd. (Rubiaceae): Known in Chinese medicine as "Bai Hua She She Cao," this herb is traditionally used to clear heat, detoxify, and reduce inflammation. It is a common ingredient in formulations for treating infections, and various inflammatory conditions.[1][2] The presence of iridoid glycosides, including this compound, is believed to contribute to these effects.[3][4]

-

Paederia scandens (Lour.) Merr. (Rubiaceae): This plant is utilized in folk medicine for its anti-inflammatory, analgesic, and anti-tumor properties.[5][6][7][8] Traditional applications include the treatment of jaundice, dysentery, and rheumatic pain.[6][7] The isolation of this compound from this species points to its potential role in the plant's ethnobotanical uses.

Biological Activities

While specific quantitative data for this compound is limited in publicly available literature, the known biological activities of its plant sources and related iridoid glycosides suggest promising areas for investigation. The presence of the p-coumaroyl moiety is significant, as this phenolic group is known to contribute to the antioxidant and anti-inflammatory properties of many natural products.[9][10][11][12][13][14]

Anti-inflammatory Activity

Extracts of Hedyotis diffusa and Paederia scandens demonstrate significant anti-inflammatory effects.[1][6][8] Iridoid glycosides are major contributors to these properties.[2] The anti-inflammatory mechanism of related compounds often involves the modulation of key signaling pathways such as NF-κB and MAPK, which regulate the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as TNF-α and IL-6.[15][16] It is plausible that this compound exerts its anti-inflammatory effects through similar mechanisms.

Antioxidant Activity

The p-coumaroyl group in this compound suggests inherent antioxidant potential. Coumarins and their derivatives are recognized for their ability to scavenge reactive oxygen species (ROS) and inhibit enzymes involved in oxidative processes.[17][18] The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals.[19] Studies on flavonoid glycosides have shown that the presence of a p-coumaroyl moiety can enhance their antioxidant and cytoprotective effects.[9][11][12][14]

Quantitative Data Summary

Specific quantitative bioactivity data for this compound is not extensively reported. The following table summarizes data for the crude extracts of its source plants and for a related compound to provide a comparative baseline for future research.

| Plant/Compound | Assay | Target/Cell Line | Result (IC50 or % Inhibition) | Reference |

| Hedyotis diffusa ethanol (B145695) extract | Superoxide anion generation (fMLP/CB-induced) | Human neutrophils | 71.71% inhibition at 10 µg/mL | [1] |

| Hedyotis diffusa ethanol extract | Elastase release (fMLP/CB-induced) | Human neutrophils | 38.26% inhibition at 10 µg/mL | [1] |

| Shecaoiridoidside C (from H. diffusa) | Cytotoxicity | HL-60 | IC50: 9.6 µM | [3] |

| Shecaoiridoidside C (from H. diffusa) | Cytotoxicity | HCT15 | IC50: 15.3 µM | [3] |

| Shecaoiridoidside C (from H. diffusa) | Cytotoxicity | A459 | IC50: 16.2 µM | [3] |

| Shecaoiridoidside C (from H. diffusa) | Cytotoxicity | HepG2 | IC50: 20.1 µM | [3] |

| Shecaoiridoidside C (from H. diffusa) | Cytotoxicity | PC-3 | IC50: 62.2 µM | [3] |

| Shecaoiridoidside C (from H. diffusa) | Cytotoxicity | CNE-2 | IC50: 10.1 µM | [3] |

| Shecaoiridoidside C (from H. diffusa) | Cytotoxicity | BCG-823 | IC50: 12.5 µM | [3] |

Experimental Protocols

The following sections detail generalized methodologies for the isolation, characterization, and bioactivity assessment of this compound, based on standard practices for iridoid glycosides.

Isolation and Purification

A general workflow for the isolation of this compound from its plant sources is as follows:

-

Extraction: The dried and powdered plant material (e.g., whole plant of Hedyotis diffusa) is extracted with a polar solvent such as ethanol or methanol (B129727) at room temperature.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Chromatography: The enriched fraction is subjected to multiple rounds of column chromatography.

-

Silica (B1680970) Gel Chromatography: Initial separation is often performed on a silica gel column with a gradient elution system (e.g., dichloromethane-methanol or chloroform-methanol).

-

Sephadex LH-20 Chromatography: This is used for further purification to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield the pure compound is typically achieved using a reversed-phase C18 column with a mobile phase such as methanol-water or acetonitrile-water.

-

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the chemical structure and stereochemistry.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA kits.

-

Western Blot Analysis: The expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated forms of NF-κB and MAPKs in the cell lysates are determined by Western blotting.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Antitumor Constituents from Hedyotis Diffusa Willd - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A phytochemical, pharmacological and clinical profile of Paederia foetida and P. scandens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory activity of p-coumaryl alcohol-gamma-O-methyl ether is mediated through modulation of interferon-gamma production in Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Acenocoumarol Exerts Anti-Inflammatory Activity via the Suppression of NF-κB and MAPK Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phosphorylation of Akt Mediates Anti-Inflammatory Activity of 1-p-Coumaroyl β-D-Glucoside Against Lipopolysaccharide-Induced Inflammation in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential [mdpi.com]

- 19. mdpi.com [mdpi.com]

Unveiling the Pharmacological Potential of 10-O-Coumaroyl-10-O-deacetylasperuloside: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-O-Coumaroyl-10-O-deacetylasperuloside is an iridoid compound of significant interest within the sphere of natural product pharmacology. While direct extensive research on this specific molecule is nascent, a comprehensive analysis of its core structures—deacetylasperulosidic acid and the p-coumaroyl moiety—provides a strong foundation for predicting its therapeutic potential. This technical guide synthesizes the available data on these constituent components to forecast the pharmacological profile of this compound, focusing on its anticipated anti-inflammatory and antioxidant properties. Detailed experimental protocols for investigating these activities and hypothesized signaling pathways are presented to guide future research and drug development efforts.

Introduction

Iridoids are a class of monoterpenoids widely distributed in the plant kingdom and known for their diverse biological activities. This compound belongs to this family, and its chemical structure suggests a synergistic combination of the therapeutic effects observed in its parent compounds. Deacetylasperulosidic acid (DAA) has demonstrated notable anti-inflammatory and antioxidant activities.[1][2] The addition of a p-coumaroyl group is known to enhance the antioxidant and cytoprotective effects of various flavonoid glycosides.[3][4] This whitepaper will explore the pharmacological potential of this compound by examining the established activities of its components.

Predicted Pharmacological Activities

Based on the known bioactivities of deacetylasperulosidic acid and the p-coumaroyl moiety, this compound is hypothesized to possess significant anti-inflammatory and antioxidant properties.

Anti-Inflammatory Potential

The deacetylasperuloside core is structurally similar to asperuloside (B190621) and asperulosidic acid, which have been shown to exert anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways.[1][5] It is therefore highly probable that this compound will exhibit similar, if not enhanced, anti-inflammatory activity.

Quantitative Data on Related Compounds

To provide a quantitative perspective, the following table summarizes the effects of related iridoid compounds on inflammatory markers.

| Compound | Concentration | Target | Effect | Reference |

| Asperuloside | 40, 80, 160 µg/mL | NO, PGE2, TNF-α, IL-6 production in LPS-induced RAW 264.7 cells | Significant decrease | [1] |

| Asperulosidic Acid | 40, 80, 160 µg/mL | NO, PGE2, TNF-α, IL-6 production in LPS-induced RAW 264.7 cells | Significant decrease | [1] |

| Deacetylasperulosidic Acid | 15, 30, 60 mg/kg body weight (in vivo, rats) | Serum malondialdehyde | Dose-dependent reduction | [2] |

| Deacetylasperulosidic Acid | 15, 30, 60 mg/kg body weight (in vivo, rats) | Superoxide dismutase activity | Dose-dependent increase | [2] |

Key Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the pharmacological potential of this compound.

In Vitro Anti-Inflammatory Assay

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Cell Viability Assay: To determine the non-toxic concentration range of the test compound, a cell viability assay (e.g., MTT assay) is performed. Cells are treated with various concentrations of this compound for 24 hours.

-

LPS Stimulation: Cells are pre-treated with non-toxic concentrations of the compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): NO production in the culture supernatant is measured using the Griess reagent.

-

Prostaglandin E2 (PGE2), TNF-α, and IL-6: The levels of these cytokines in the supernatant are quantified using commercially available ELISA kits.

-

-

Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are subjected to western blot analysis to determine the expression levels of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) pathways.

In Vivo Antioxidant Activity Assay

Objective: To evaluate the in vivo antioxidant effects of this compound in a rat model.

Methodology:

-

Animal Model: Male Wistar rats are randomly divided into control and treatment groups.

-

Dosing: The treatment groups receive daily oral administration of this compound at various doses for a specified period (e.g., 7 days). The control group receives the vehicle.

-

Sample Collection: At the end of the treatment period, blood samples are collected for serum separation.

-

Biochemical Analysis:

-

Malondialdehyde (MDA): Serum MDA levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) assay.

-

Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx): The activities of these antioxidant enzymes in the serum are determined using commercially available assay kits.

-

Visualizing a Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized mechanism of anti-inflammatory action for this compound, based on the known activity of related iridoids.

Caption: Hypothesized Anti-Inflammatory Signaling Pathway.

Proposed Experimental Workflow

The logical flow for investigating the pharmacological potential of this compound is outlined below.

Caption: Proposed Research and Development Workflow.

Conclusion and Future Directions

While direct experimental evidence for the pharmacological effects of this compound is currently limited, a strong theoretical framework based on its constituent moieties points towards significant anti-inflammatory and antioxidant potential. The presence of the deacetylasperuloside core suggests an inhibitory effect on the NF-κB and MAPK signaling pathways, while the p-coumaroyl group is anticipated to enhance its free-radical scavenging capabilities.

Future research should focus on validating these hypotheses through the rigorous experimental protocols outlined in this guide. A systematic investigation, beginning with in vitro screening and progressing to in vivo efficacy and safety studies, will be crucial in elucidating the full therapeutic potential of this promising natural compound. The successful characterization of this compound could lead to the development of novel therapeutic agents for a range of inflammatory and oxidative stress-related diseases.

References

- 1. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages [mdpi.com]

- 2. In vivo antioxidant activity of deacetylasperulosidic Acid in noni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside [mdpi.com]

- 4. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 10-O-Coumaroyl-10-O-deacetylasperuloside and its Derivatives for Researchers and Drug Development Professionals

Introduction

10-O-Coumaroyl-10-O-deacetylasperuloside is an iridoid glycoside found in plants of the Galium genus, notably Galium aparine L. (Cleavers). Iridoids are a class of secondary metabolites known for a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The addition of a coumaroyl group to the deacetylasperuloside core suggests the potential for enhanced or unique pharmacological properties, making this compound and its analogs attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on this compound, its derivatives, and related compounds, with a focus on their biological activities, experimental evaluation, and potential therapeutic applications.

Core Compound Profile

-

Compound Name: this compound

-

Chemical Class: Iridoid Glycoside

-

Natural Source: Galium aparine L. (Rubiaceae)[1]

-

Molecular Formula: C₂₅H₂₆O₁₂

-

Molecular Weight: 518.47 g/mol

Quantitative Biological Data

Direct quantitative data for the biological activity of pure this compound is limited in publicly available literature. However, studies on extracts from Galium aparine, its natural source, provide valuable insights into its potential efficacy. The following tables summarize the reported antioxidant and cytotoxic activities of these extracts.

Table 1: Antioxidant Activity of Galium aparine Extracts

| Extract Type | Assay | IC50 Value (µg/mL) | Reference |

| Methanol (B129727) | DPPH Radical Scavenging | 116.43 ± 0.46 | [2] |

| Aqueous Fraction | DPPH Radical Scavenging | - | [3] |

| Aqueous Fraction | Superoxide Radical Scavenging | - | [3] |

Note: A high correlation has been observed between the total phenolic content of the extracts and their radical scavenging activities.[2][3]

Table 2: Cytotoxic Activity of Galium aparine Extracts

| Extract Type | Cell Line | Concentration (µg/mL) | Cytotoxicity (%) | Reference |

| Methanol | MCF-7 (Breast Cancer) | 100 | 34.30 ± 0.063 | [2][3] |

| 200 | 55.67 ± 0.131 | [2][3] | ||

| 300 | 71.14 ± 0.131 | [2][3] | ||

| Ethyl Acetate (B1210297) | MCF-7 (Breast Cancer) | 100 | 34.35 | [3] |

| 200 | 43.27 | [3] | ||

| 300 | 49.30 | [3] | ||

| Methanol | Caco-2 (Colon Cancer) | 200 | Induces Apoptosis | [4] |

| Ethyl Acetate | Caco-2 (Colon Cancer) | 200 | Induces Apoptosis | [4] |

| Methanol | MDA-MB-231 (Breast Cancer) | - | Induces Apoptosis | [5][6] |

Note: The methanolic extract of Galium aparine has been shown to induce G1 block in the cell cycle of breast cancer cells after 72 hours of treatment and was not cytotoxic to normal MCF-10A breast epithelial cells.[5][6]

Experimental Protocols

The following are generalized protocols for the isolation and synthesis of this compound and its analogs, based on established methods for similar compounds.

Protocol 1: Isolation and Purification of Iridoid Glycosides from Galium Species

This protocol is a composite of methods described for the isolation of iridoid glycosides from plants in the Rubiaceae family.[7][8][9]

-

Plant Material Collection and Preparation:

-

Collect fresh aerial parts of the Galium species.

-

Air-dry the plant material in the shade at room temperature.

-

Grind the dried material into a coarse powder.

-

-

Extraction:

-

Macerate the powdered plant material with methanol (or 80% ethanol) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional shaking.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

-

Fractionation:

-

Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.

-

Monitor the fractions for the presence of iridoid glycosides using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol:water, 8:2:0.2 v/v/v) and visualizing with a vanillin-sulfuric acid spray reagent.

-

-

Chromatographic Purification:

-

Subject the iridoid-rich fraction (typically the ethyl acetate or n-butanol fraction) to column chromatography on silica (B1680970) gel or a macroporous resin (e.g., HPD-100).[8]

-

Elute the column with a gradient of chloroform and methanol or ethanol (B145695) and water.

-

Collect fractions and monitor by TLC.

-

Combine fractions containing the target compound.

-

Perform further purification using Medium-Pressure Liquid Chromatography (MPLC) or Preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column with a methanol/water or acetonitrile/water gradient.[8][9]

-

-

Structure Elucidation:

-

Characterize the purified compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and Mass Spectrometry (MS).

-

Protocol 2: Enzymatic Synthesis of p-Coumaroyl Glycoside Esters

This protocol is based on the known biosynthetic pathways of p-coumaroyl glycosides and utilizes glycosyltransferases.[10][11]

-

Materials:

-

p-Coumaric acid (substrate)

-

Uridine diphosphate (B83284) glucose (UDP-glucose) (sugar donor)

-

A suitable glycosyltransferase (e.g., from a plant source known to produce such esters or a recombinant enzyme)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dithiothreitol (DTT)

-

Magnesium chloride (MgCl₂)

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the reaction buffer, p-coumaric acid (e.g., 1 mM), UDP-glucose (e.g., 2 mM), DTT (e.g., 1 mM), MgCl₂ (e.g., 5 mM), and the glycosyltransferase enzyme (concentration to be optimized).

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specified period (e.g., 1-24 hours).

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of ice-cold methanol or by acidification.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Collect the supernatant containing the product.

-

-

Purification and Analysis:

-

Purify the product from the supernatant using solid-phase extraction (SPE) with a C18 cartridge or by preparative HPLC.

-

Analyze the purified product by analytical HPLC-UV and confirm its identity by LC-MS and NMR spectroscopy.

-

Signaling Pathways and Experimental Workflows

The biological activities of iridoid and coumaroyl glycosides are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by this compound are yet to be elucidated, its potential anti-inflammatory and antioxidant properties suggest involvement in pathways such as NF-κB and MAPK.

Caption: Plausible anti-inflammatory signaling pathway modulation.

The diagram above illustrates a hypothetical mechanism where this compound may exert anti-inflammatory effects by inhibiting key signaling molecules like the IKK complex and MAPKs, thereby preventing the activation of NF-κB and the subsequent expression of pro-inflammatory genes.

Caption: Experimental workflow for investigating biological activity.

This workflow outlines a systematic approach for the investigation of this compound and its analogs, starting from compound sourcing through biological screening, mechanistic studies, and preclinical development.

Conclusion and Future Directions

This compound represents a promising natural product scaffold for the development of new therapeutic agents. The available data from Galium aparine extracts suggest potent antioxidant and cytotoxic activities. Future research should focus on the isolation or synthesis of the pure compound and its derivatives to definitively determine their biological activities and elucidate their mechanisms of action. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this intriguing class of molecules. Key areas for future investigation include:

-

Quantitative bioactivity profiling: Determining the IC50 values of the pure compound in a range of antioxidant, anti-inflammatory, and cytotoxicity assays.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating a library of analogs to identify key structural features for optimal activity.

-

Target identification and validation: Pinpointing the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy and safety studies: Evaluating the therapeutic potential of lead compounds in relevant animal models.

References

- 1. researchgate.net [researchgate.net]

- 2. iajps.com [iajps.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Galium aparine extract on the cell viability, cell cycle and cell death in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 10-O-Coumaroyl-10-O-deacetylasperuloside

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-O-Coumaroyl-10-O-deacetylasperuloside is an iridoid glycoside derivative. Iridoid glycosides are a class of monoterpenoids known for their wide range of biological activities. The addition of a p-coumaroyl group to the deacetylasperuloside core may enhance its therapeutic potential, as the p-coumaroyl moiety is associated with antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3][4] This document provides a generalized methodology for the extraction and purification of this target compound from a plant source.

Data Presentation

Table 1: Comparison of Extraction Methods for Iridoid Glycosides

| Extraction Method | Solvent | Key Parameters | Typical Yield/Efficiency | Reference |

| Hot Water Extraction | Water | Temperature: 100°C | High efficiency for catalpol (B1668604) and aucubin (B1666126) | [5][6] |

| Pressurized Hot Water Extraction | Water | High temperature and pressure | 83% of catalpol and 92% of aucubin relative to hot water extraction | [5][6] |

| Reflux Extraction | 95% Ethanol (B145695) | Reflux for 60 min | Effective for iridoid glycosides from Osmanthus fragrans seeds | [7] |

| Reflux Extraction | 55% Methanol (B129727) | Temperature: 75°C, Time: 50 min | Optimized for iridoid and phenylethanoid glycosides from Pedicularis decora | [8] |

| Ultrasonic/Microwave Assisted Extraction | Not specified | - | High content of various iridoid glycosides from Rehmannia | [9] |

| Maceration | Ethanol | Room Temperature | Lower efficiency (22% of catalpol, 25% of aucubin) compared to hot water | [5][6] |

Table 2: Purification Techniques for Iridoid Glycosides

| Purification Step | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |

| Liquid-Liquid Partitioning | - | Ethyl acetate (B1210297), n-butanol | Initial fractionation of crude extract | [7] |

| Macroporous Resin Chromatography | D101, LXA-12, MCI | Water, followed by gradient of Ethanol or Methanol in water | Removal of sugars and other polar impurities | [7][9] |

| Silica (B1680970) Gel Column Chromatography | Silica Gel (200-300 mesh) | Ethyl acetate-methanol mixtures | Separation of less polar compounds | [7] |

| Sephadex LH-20 Chromatography | Sephadex LH-20 | Methanol | Size exclusion chromatography for further purification | |

| High-Performance Liquid Chromatography (HPLC) | C18 reverse-phase | Methanol-water or Acetonitrile-water gradient | High-resolution separation and final purification | [7][8] |

Experimental Protocols

Protocol 1: Extraction

This protocol describes a general method for extracting iridoid glycosides from a dried, powdered plant material.

1.1. Material Preparation:

-

Air-dry the plant material at room temperature or in an oven at 40-50°C.

-

Grind the dried material into a fine powder (40-60 mesh).

1.2. Extraction Procedure (Hot Water Extraction):

-

Weigh 100 g of the powdered plant material and place it in a flask.

-

Add 1 L of distilled water to the flask.

-

Heat the mixture to 100°C and maintain it at this temperature with stirring for 2 hours.

-

Allow the mixture to cool to room temperature and then filter through cheesecloth or a coarse filter paper.

-

Repeat the extraction process on the plant residue two more times.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude aqueous extract.

1.3. Alternative Extraction Procedure (Solvent Reflux):

-

Weigh 100 g of the powdered plant material and place it in a round-bottom flask.

-

Add 1 L of 70% ethanol.

-

Heat the mixture to reflux and maintain for 2 hours.

-

Cool and filter the mixture.

-

Repeat the extraction on the residue twice more.

-

Combine the ethanol extracts and concentrate under reduced pressure.

Protocol 2: Purification

This protocol outlines a multi-step purification process for the crude extract.

2.1. Liquid-Liquid Partitioning:

-

Suspend the crude extract in 500 mL of distilled water.

-

Transfer the suspension to a separatory funnel.

-

Extract the aqueous suspension three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate fractions (this fraction will contain non-polar compounds).

-

Subsequently, extract the remaining aqueous layer three times with an equal volume of n-butanol.

-

Combine the n-butanol fractions, which are expected to contain the target iridoid glycoside.

-

Concentrate the n-butanol fraction to dryness under reduced pressure.

2.2. Macroporous Resin Column Chromatography:

-

Dissolve the dried n-butanol extract in a small amount of water.

-

Pack a column with D101 or a similar macroporous resin and equilibrate with distilled water.

-

Load the dissolved extract onto the column.

-

Wash the column with 2-3 bed volumes of distilled water to remove highly polar impurities like sugars.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing the target compound.

-

Combine and concentrate the relevant fractions.

2.3. Silica Gel Column Chromatography:

-

The concentrated fraction from the macroporous resin step can be further purified using silica gel chromatography.

-

Dissolve the sample in a minimal amount of the initial mobile phase.

-

Pack a silica gel column with an appropriate solvent system (e.g., a mixture of ethyl acetate and methanol).

-

Load the sample and elute with a gradient of increasing polarity (e.g., increasing the proportion of methanol).

-

Collect and analyze fractions as described above.

2.4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to high purity, use a preparative HPLC system with a C18 column.

-

Dissolve the partially purified sample in the mobile phase.

-

Elute with an optimized gradient of methanol or acetonitrile (B52724) in water.

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound.

-

Remove the solvent under reduced pressure and lyophilize to obtain the pure compound.

Visualizations

Caption: General workflow for the extraction of this compound.

Caption: Multi-step purification workflow for this compound.

Caption: Putative signaling pathway based on the known activities of the p-coumaroyl moiety.

References

- 1. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. CN113480581A - Method for extracting iridoid glycoside from rehmannia - Google Patents [patents.google.com]

Application Notes and Protocols for the Quantification of 10-O-Coumaroyl-10-O-deacetylasperuloside

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-O-Coumaroyl-10-O-deacetylasperuloside is an iridoid glycoside that has garnered interest for its potential pharmacological activities, particularly its anti-inflammatory properties. As research into this and similar natural products intensifies, robust and reliable analytical methods for its quantification in various matrices, including plant extracts and biological samples, are crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Techniques and Protocols

The quantification of this compound can be effectively achieved using modern chromatographic techniques. HPLC-UV offers a cost-effective and widely accessible method for routine analysis, while UPLC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex matrices and low-concentration samples.

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a general method for the quantification of this compound in plant extracts.

1. Sample Preparation (Plant Material):

-

Grinding: Grind dried plant material (e.g., from Paederia scandens or Morinda officinalis) to a fine powder (40-60 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered sample into a conical flask.

-

Add 50 mL of 70% methanol (B129727) (v/v) as the extraction solvent.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 10 mL of methanol.

-

-

Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC-UV Instrumentation and Conditions:

-

Instrument: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

-

Gradient Elution:

-

0-10 min: 10-25% B

-

10-25 min: 25-50% B

-

25-30 min: 50-10% B

-

30-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 310 nm (based on the UV absorption of the p-coumaroyl moiety).

3. Calibration Curve:

-

Prepare a stock solution of purified this compound standard in methanol (1 mg/mL).

-

Prepare a series of working standard solutions by serial dilution of the stock solution to cover a concentration range of 1-100 µg/mL.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard.

4. Quantification:

-

Inject the prepared sample extract into the HPLC system.

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound, suitable for complex matrices and trace-level analysis.

1. Sample Preparation:

-

Follow the same sample preparation procedure as described in Protocol 1. For biological samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is typically required.

2. UPLC-MS/MS Instrumentation and Conditions:

-

Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: UPLC C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution:

-

0-2 min: 5-20% B

-

2-8 min: 20-60% B

-

8-10 min: 60-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-5% B

-

12.1-15 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2 µL

-

Column Temperature: 40 °C

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode is often suitable for iridoid glycosides.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical): The exact mass transitions need to be determined by infusing a standard solution of this compound. A plausible transition would be the precursor ion [M-H]⁻ to a characteristic fragment ion. For example:

-